molecular formula C20H20N4O3S B7536299 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide

4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide

Cat. No. B7536299
M. Wt: 396.5 g/mol
InChI Key: UYLAMOSGUQLEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a valuable tool for understanding the signaling pathways involved in cancer progression.

Mechanism of Action

4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide targets the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cancer progression. The compound binds to the ATP-binding site of PI3K, inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of the PI3K/Akt/mTOR pathway by 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments is its specificity for the PI3K/Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway in cancer cells without affecting other signaling pathways. However, one limitation of the compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide, including:
1. Further preclinical studies to evaluate the efficacy of the compound in different types of cancer.
2. Development of more potent and soluble analogs of the compound.
3. Combination therapy studies to evaluate the potential of using the compound in combination with other cancer treatments.
4. Studies to evaluate the potential of the compound in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its unique mechanism of action and specificity for the PI3K/Akt/mTOR pathway make it a valuable tool for understanding the signaling pathways involved in cancer progression. Further research is needed to fully evaluate the potential of the compound in cancer treatment and other diseases.

Synthesis Methods

The synthesis of 4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide involves several steps, including the coupling of 6-pyrazol-1-ylpyridin-3-amine and 4-cyclopentylsulfonyl chloride, followed by the addition of benzoyl chloride. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

The compound has been extensively studied for its potential use in cancer treatment, particularly in the treatment of breast and lung cancers. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name

4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20(23-16-8-11-19(21-14-16)24-13-3-12-22-24)15-6-9-18(10-7-15)28(26,27)17-4-1-2-5-17/h3,6-14,17H,1-2,4-5H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLAMOSGUQLEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopentylsulfonyl-N-(6-pyrazol-1-ylpyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.